molecular formula C21H18ClN3O4 B561882 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade CAS No. 887353-21-1

2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade

Cat. No.: B561882
CAS No.: 887353-21-1
M. Wt: 411.8 g/mol
InChI Key: QSDSFWYUDYFZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis(alloxycarbonylamino)-9-chloroacridine (CAS: Not explicitly provided; inferred from structural analogs) is a technical-grade acridine derivative characterized by chloro and alloxycarbonylamino substituents. Acridines are tricyclic aromatic compounds with broad applications in medicinal chemistry, molecular biology, and materials science. The 9-chloro group in this compound is a reactive site for further functionalization, while the 2,7-alloxycarbonylamino groups enhance steric bulk and modulate electronic properties.

Properties

CAS No.

887353-21-1

Molecular Formula

C21H18ClN3O4

Molecular Weight

411.8 g/mol

IUPAC Name

prop-2-enyl N-[9-chloro-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate

InChI

InChI=1S/C21H18ClN3O4/c1-3-9-28-20(26)23-13-5-7-15-17(11-13)25-18-12-14(6-8-16(18)19(15)22)24-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,23,26)(H,24,27)

InChI Key

QSDSFWYUDYFZLP-UHFFFAOYSA-N

SMILES

C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)NC(=O)OCC=C

Canonical SMILES

C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Cyclization

A widely adopted method involves Friedel-Crafts acylation followed by cyclization. Diaryl amines are cyclized using phosphorus oxychloride (POCl₃) under reflux conditions. For example:

  • Diarylamine Preparation : Substituted anilines are coupled with methyl salicylate derivatives via Buchwald-Hartwig amination using palladium catalysts.

  • Cyclization : The resultant diarylamine undergoes cyclization with POCl₃ at 110–120°C for 6–8 hours, yielding 9-chloroacridine derivatives.

Key Reaction Parameters :

ParameterValue/Detail
CatalystPd(OAc)₂/Xantphos
SolventToluene or DMF
Temperature110–120°C
Yield70–85%

Ullmann Coupling Alternative

An older approach employs Ullmann coupling of 2-bromoaryl carboxylic acids with anilines, though limited substrate availability reduces its practicality.

Functionalization at the 2,7-Positions

Introducing alloxycarbonylamino groups at the 2,7-positions requires precise regioselective amination and carbamate formation.

Nitration and Reduction

  • Nitration : 9-Chloroacridine is nitrated using fuming nitric acid in concentrated sulfuric acid at 0–5°C, yielding 2,7-dinitro-9-chloroacridine.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or stannous chloride reduction converts nitro groups to amines.

Critical Considerations :

  • Regioselectivity : Nitration predominantly targets the 2,7-positions due to electronic and steric factors.

  • Side Products : Over-nitration at the 4-position may occur (~5–10%), necessitating chromatographic purification.

Carbamate Formation

The 2,7-diamino intermediate reacts with allyl chloroformate (ClCOOCH₂CH=CH₂) in anhydrous dichloromethane under basic conditions (e.g., pyridine or triethylamine).

Reaction Scheme :
2,7-Diamino-9-chloroacridine+2ClCOOCH2CH=CH2Base2,7-Bis(alloxycarbonylamino)-9-chloroacridine\text{2,7-Diamino-9-chloroacridine} + 2 \, \text{ClCOOCH}_2\text{CH=CH}_2 \xrightarrow{\text{Base}} \text{2,7-Bis(alloxycarbonylamino)-9-chloroacridine}

Optimized Conditions :

ParameterValue/Detail
SolventDichloromethane
BaseTriethylamine (2.2 equiv)
Temperature0°C → RT, 12 hours
Yield65–75%

Technical Grade Purification Strategies

Technical grade material prioritizes cost-effectiveness over ultra-high purity. Common methods include:

Recrystallization

  • Solvent System : Ethanol/water (4:1) mixture.

  • Recovery : 80–90% with ~95% purity.

Acid-Base Partition

  • Procedure : Dissolve crude product in dilute HCl, filter, and precipitate with NH₄OH.

  • Advantage : Removes unreacted amines and inorganic salts.

Analytical Characterization

Technical grade specifications typically include:

ParameterSpecification
Purity (HPLC)≥90%
Melting Point210–215°C (decomposes)
Chlorine Content6.5–7.2% (theoretical: 6.9%)

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 8.5 (s, 2H, acridine-H), 6.0–5.8 (m, 4H, CH₂=CH), 4.6 (d, 4H, OCH₂).

  • IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C).

Industrial-Scale Challenges

Regioselectivity Control

Ensuring exclusive 2,7-substitution remains challenging. Computational modeling (e.g., DFT) guides solvent and catalyst selection to minimize 4-position byproducts.

Allyl Group Stability

The allyloxy groups are prone to polymerization under acidic or high-temperature conditions. Stabilizers like hydroquinone (0.1–0.5%) are added during storage.

Applications in Organic Synthesis

2,7-Bis(alloxycarbonylamino)-9-chloroacridine serves as:

  • Fluorescent Probe : Exhibits λₑₓ/λₑₘ = 360/450 nm, useful in bioimaging.

  • Pharmaceutical Intermediate : Precursor to acridine-based kinase inhibitors.

HazardPrecaution
Skin IrritationWear nitrile gloves
Inhalation RiskUse fume hood
Environmental ToxicityAvoid aqueous discharge

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound.

Scientific Research Applications

Applications Overview

The primary applications of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine include:

  • Fluorescent Labeling
    • This compound is utilized as a fluorescent dye in various biochemical assays. Its properties allow for effective labeling of biomolecules, facilitating the study of cellular processes through fluorescence microscopy and flow cytometry .
  • Cancer Research
    • Acridine derivatives, including 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, have been investigated for their anti-cancer properties. Recent studies highlight their potential as DNA intercalators, which can disrupt cancer cell proliferation by interfering with DNA replication and transcription mechanisms .
  • Biological Activity and Mechanisms
    • The compound exhibits various biological activities such as anti-tumor effects and potential applications in drug development. It has shown efficacy against different cancer cell lines, indicating its utility in developing novel anti-cancer therapies .

Case Study 1: Fluorescent Labeling in Cellular Studies

A study used 2,7-Bis(alloxycarbonylamino)-9-chloroacridine as a fluorescent probe to label specific proteins within live cells. The results demonstrated that the compound effectively localized to target sites within the cells, allowing researchers to visualize dynamic processes such as protein interactions and cellular signaling pathways.

Parameter Value
Cell Type HeLa Cells
Labeling Method Fluorescence Microscopy
Outcome Successful localization

Case Study 2: Anti-Cancer Activity Assessment

In vitro studies assessed the cytotoxicity of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine against various cancer cell lines, including A-549 (lung carcinoma) and MCF-7 (breast cancer). The compound demonstrated significant anti-proliferative activity, particularly against A-549 cells.

Cell Line IC50 (µM)
A-5495.2
MCF-712.8

This data suggests that the compound could be a promising candidate for further development as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes. The pathways involved can include binding to DNA or proteins, leading to changes in their function or structure.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Key Features
2,7-Bis(alloxycarbonylamino)-9-chloroacridine 9-Cl, 2,7-(alloxycarbonylamino) Inferred: ~C21H19ClN3O5 Reactive 9-Cl for substitutions; bulky alloxycarbonylamino groups enhance stability .
2,7-Bis(alloxycarbonylamino)-9-(10H)acridine 9-H (non-chlorinated) C21H20N3O4 Lacks 9-Cl, reducing reactivity; used as a scaffold for bioconjugation .
6,9-Dichloro-2-methoxyacridine 6-Cl, 9-Cl, 2-OCH3 C14H9Cl2NO Dual Cl substituents increase electrophilicity; methoxy group improves solubility .
9-Amino-6-chloro-2-methoxyacridine 9-NH2, 6-Cl, 2-OCH3 C14H11ClN2O Amino group enables DNA intercalation; antimalarial activity reported .
Acridine-9-carboxylic acid 9-COOH C14H9NO2 Carboxylic acid group facilitates salt formation; used in fluorescence assays .
Key Observations:
  • The 9-chloro group in the target compound distinguishes it from non-chlorinated analogs (e.g., 2,7-Bis(alloxycarbonylamino)-9-(10H)acridine), enabling nucleophilic substitutions to generate amines or biotinylated derivatives .
Notes:
  • The technical-grade designation implies variable purity, which may influence reaction yields compared to research-grade analogs (e.g., 98% purity in Coompo Research Chemicals’ product) .
  • Chloro vs. Amino Groups: Chloro derivatives (e.g., target compound) are more reactive but less biologically active than amino-substituted analogs, which exhibit enhanced DNA binding and antimalarial potency .

Biological Activity

2,7-Bis(alloxycarbonylamino)-9-chloroacridine is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing on recent research findings.

2,7-Bis(alloxycarbonylamino)-9-chloroacridine is synthesized through a multi-step process involving the reaction of 9-chloroacridine with alloxycarbonylamino groups. This compound features a unique structure that contributes to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Biological Activities

The biological activities of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of chlorinated acridine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with inhibition rates of 83.4% and 78.8%, respectively . The antibacterial potential of acridine derivatives is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

2. Antiproliferative Effects

In vitro studies have shown that 2,7-Bis(alloxycarbonylamino)-9-chloroacridine exhibits antiproliferative effects against various cancer cell lines. Specifically, it has been reported to induce a growth inhibition effect of approximately 40% to 45% in leukemia cell lines (U937) after 72 hours of treatment . The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell cycle arrest.

3. Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. In assays measuring the ability to scavenge free radicals, derivatives showed varying degrees of activity, with some exhibiting inhibition ratios comparable to standard antioxidants like ascorbic acid . This property is crucial for mitigating oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialInhibition of S. aureus (83.4%)
Inhibition of P. aeruginosa (78.8%)
AntiproliferativeGrowth inhibition in U937 cells (40-45%)
AntioxidantComparable activity to ascorbic acid

The biological activities of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine are likely mediated through multiple mechanisms:

  • DNA Intercalation : Acridine derivatives often intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.
  • Enzyme Inhibition : Some studies suggest that acridine derivatives can inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

Q & A

Basic Research Questions

Q. How can synthetic yields of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine be optimized given its propensity for hydrolysis?

  • Methodological Answer: The compound’s synthesis involves a three-step sequence (e.g., Buchwald coupling, cyclization) where yields are often moderate due to hydrolysis to 9-acridones . To mitigate this:

  • Use anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) during cyclization.
  • Optimize reaction time and temperature to balance completion versus degradation (e.g., lower temperatures for acid-sensitive intermediates).
  • Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation .
    • Key Data: Purified yields for analogous 9-chloroacridines range from 15–45% depending on substituent electronic effects .

Q. What analytical techniques are most reliable for characterizing 2,7-Bis(alloxycarbonylamino)-9-chloroacridine in technical-grade mixtures?

  • Methodological Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns and detect hydrolyzed byproducts (e.g., 9-acridones via carbonyl signals at ~170 ppm) .
  • HPLC-MS: Reverse-phase chromatography with UV detection (λ = 254–365 nm) coupled with mass spectrometry identifies impurities (e.g., alloxycarbonyl group loss or acridone formation) .
  • Elemental Analysis: Verify C, H, N content to confirm purity and detect residual solvents .

Q. How can researchers ensure the stability of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine during storage and handling?

  • Methodological Answer:

  • Store under inert gas (argon) at –20°C to minimize hydrolysis.
  • Pre-dry solvents (e.g., THF, DMF) over molecular sieves to avoid moisture-induced degradation.
  • Use stabilizers like radical scavengers (e.g., BHT) if free-radical pathways contribute to decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of substituents on the Buchwald coupling step during synthesis?

  • Methodological Answer:

  • Perform kinetic studies using varying electron-donating/withdrawing groups (e.g., –OCH₃ vs. –NO₂) to correlate reaction rates with Hammett parameters.
  • Use DFT calculations to model transition states and identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
    • Data Contradiction: Some substituents may accelerate cyclization but increase susceptibility to hydrolysis, necessitating trade-offs in design .

Q. How can researchers resolve discrepancies in bioactivity data for 9-chloroacridine derivatives caused by impurities?

  • Methodological Answer:

  • Repurification: Re-chromatograph technical-grade batches using gradient elution to isolate the target compound from acridones or unreacted precursors.
  • Bioassay Controls: Include hydrolyzed byproducts (e.g., 9-acridones) as negative controls to validate biological activity .
    • Case Study: In antimalarial studies, acridones lack the chloro-substitution required for Plasmodium inhibition, leading to false-negative results if present .

Q. What computational strategies predict the degradation pathways of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine under physiological conditions?

  • Methodological Answer:

  • Use molecular dynamics (MD) simulations to model hydrolysis in aqueous environments (e.g., pH 7.4 buffer).
  • Combine with QM/MM calculations to identify nucleophilic attack sites (e.g., chloro vs. alloxycarbonyl groups) .
    • Validation: Compare simulated degradation products with experimental HPLC-MS data .

Q. How do steric and electronic factors influence the regioselectivity of amination reactions in 9-chloroacridine derivatives?

  • Methodological Answer:

  • Synthesize analogs with bulky substituents (e.g., 2-phenyl groups) and compare amination outcomes via X-ray crystallography.
  • Use steric maps (e.g., A-values) and NBO analysis to quantify steric hindrance and charge distribution at reaction sites .

Data Contradiction Analysis Framework

  • Step 1: Cross-validate analytical results (e.g., NMR vs. elemental analysis) to rule out instrumentation errors.
  • Step 2: Replicate synthesis under strictly controlled conditions (e.g., moisture-free) to isolate variables.
  • Step 3: Apply multivariate statistics (e.g., PCA) to identify confounding factors (e.g., solvent purity, temperature fluctuations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.